molecular formula C7H10O3 B6264975 3-(oxolan-3-yl)prop-2-enoic acid CAS No. 773130-24-8

3-(oxolan-3-yl)prop-2-enoic acid

Cat. No.: B6264975
CAS No.: 773130-24-8
M. Wt: 142.2
InChI Key:
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Description

3-(oxolan-3-yl)prop-2-enoic acid, also known as (2E)-3-tetrahydro-3-furanyl-2-propenoic acid, is a compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound features a furan ring fused to a propenoic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-3-yl)prop-2-enoic acid typically involves the reaction of furan derivatives with propenoic acid under controlled conditions. One common method includes the use of a base-catalyzed reaction where the furan derivative is treated with propenoic acid in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(oxolan-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(oxolan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(oxolan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The furan ring and propenoic acid moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(oxolan-3-yl)prop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

773130-24-8

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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